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Compound of Interest

Compound Name: BAY-707

Cat. No.: B605951 Get Quote

An In-depth Analysis of the Potent and Selective MTH1 Inhibitor

BAY-707 is a potent and selective, substrate-competitive inhibitor of the MutT Homologue 1

(MTH1) enzyme, also known as NUDT1.[1][2][3] This technical guide provides a detailed

overview of its chemical structure, physicochemical and pharmacological properties, and the

experimental protocols for its characterization. This document is intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Structure and Properties
BAY-707 is chemically identified as N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-pyrrolo[2,3-

b]pyridine-2-carboxamide.[2] The compound is a white to beige powder.[4]

Table 1: Chemical Identifiers for BAY-707
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Identifier Value

IUPAC Name
N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-

pyrrolo[2,3-b]pyridine-2-carboxamide[5]

CAS Number 2109805-96-9[1][2]

Molecular Formula C15H20N4O2[1][2]

Molecular Weight 288.34 g/mol [1][2]

InChI Key RPMGXDCRCWWCRY-JTQLQIEISA-N[1]

SMILES
CCNC(C1=CC2=C(N3CCOC[C@@H]3C)C=CN

=C2N1)=O[1]

Table 2: Physicochemical Properties of BAY-707

Property Value

Purity ≥98% (HPLC)[1][2]

Solubility
Soluble to 100 mM in DMSO and to 10 mM in

ethanol[2]

Storage Store at -20°C[1][2]

Appearance White to beige powder[4]

Pharmacological Properties and Biological Activity
BAY-707 is a highly potent inhibitor of MTH1 with an IC50 of 2.3 nM.[1][2][3] It acts as a

substrate-competitive inhibitor.[3] The compound exhibits high selectivity, showing no

significant activity against a panel of 97 kinases at a concentration of 1 µM.[1][2] BAY-707 is

cell-permeable and has been shown to be active in vivo.[1][2] Despite its potent MTH1

inhibitory activity, BAY-707 does not display antitumor activity either in vitro or in vivo.[1][2]

Table 3: Pharmacological and In Vitro Properties of BAY-707
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Parameter Value

MTH1 IC50 2.3 nM[1][2][3]

Cellular Target Engagement (EC50) 7.6 nM[6]

Kinase Selectivity
No significant activity against 97 kinases at 1

µM[1][2]

In Vitro Antiproliferative Effects
No effect in HMEC, HeLa, and SW-480 cells (0-

30 µM for 24 hours)[3]

Metabolic Stability (Human Microsomes) 0.29 L/h/kg, Fmax=78%[3]

Metabolic Stability (Rat Hepatocytes) 0.54 L/h/kg, Fmax=87%[3]

Signaling Pathway
BAY-707 targets MTH1, an enzyme responsible for hydrolyzing oxidized purine nucleoside

triphosphates, such as 8-oxo-dGTP. This action prevents their incorporation into DNA, thus

averting DNA damage. By inhibiting MTH1, BAY-707 is expected to lead to an accumulation of

oxidized nucleotides in the nucleotide pool, which can then be incorporated into DNA, leading

to mutations and cell death.

Signaling Pathway of MTH1 Inhibition by BAY-707
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Click to download full resolution via product page

Caption: MTH1 Inhibition Pathway by BAY-707.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following section outlines the key experimental protocols used in the characterization of BAY-
707.

MTH1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of BAY-
707 against the MTH1 enzyme.

Methodology:

Reagents and Materials:

Recombinant human MTH1 enzyme.

Substrate: 8-oxo-dGTP.

Assay Buffer: Tris-HCl, pH 7.5, containing MgCl2, DTT, and BSA.

Detection Reagent: A phosphate detection kit (e.g., Malachite Green-based).

BAY-707 stock solution in DMSO.

384-well assay plates.

Procedure:

1. Prepare serial dilutions of BAY-707 in DMSO and then dilute further in the assay buffer.

2. Add the diluted BAY-707 or DMSO (vehicle control) to the wells of the 384-well plate.

3. Add the MTH1 enzyme to all wells and incubate for 15 minutes at room temperature to

allow for compound binding.
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4. Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate.

5. Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

6. Stop the reaction and measure the amount of inorganic phosphate produced using the

detection reagent according to the manufacturer's instructions.

7. Measure the absorbance at the appropriate wavelength.

8. Calculate the percentage of inhibition for each concentration of BAY-707 relative to the

vehicle control.

9. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of BAY-707 with its target protein MTH1 in a cellular

context.
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Cellular Thermal Shift Assay (CETSA) Workflow

Experimental Steps Principle
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Caption: Workflow for the Cellular Thermal Shift Assay.
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Methodology:

Cell Culture and Treatment:

Culture a suitable human cell line (e.g., SW-480) to 80-90% confluency.

Treat the cells with either BAY-707 at the desired concentration or DMSO (vehicle) for a

specified time (e.g., 1 hour) at 37°C.

Heat Treatment:

Aliquot the cell suspensions into PCR tubes.

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a

thermal cycler, followed by cooling to 25°C for 3 minutes.

Cell Lysis and Protein Extraction:

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a

37°C water bath.

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the

aggregated proteins.

Collect the supernatant containing the soluble protein fraction.

Protein Analysis:

Determine the protein concentration of the soluble fractions.

Analyze the amount of soluble MTH1 in each sample by Western blotting using a specific

anti-MTH1 antibody.

Quantify the band intensities and plot them against the temperature to generate melting

curves for both BAY-707-treated and vehicle-treated samples. A shift in the melting curve

indicates target engagement.

In Vivo Pharmacokinetic (PK) Studies in Mice
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This protocol outlines the procedure for assessing the pharmacokinetic profile of BAY-707 in

mice.

Methodology:

Animals and Dosing:

Use an appropriate mouse strain (e.g., nude mice).

Administer BAY-707 orally at doses ranging from 50 to 250 mg/kg.[3]

The vehicle for administration should be well-tolerated by the animals.

Sample Collection:

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8,

and 24 hours).

Process the blood samples to obtain plasma.

Bioanalysis:

Extract BAY-707 from the plasma samples.

Quantify the concentration of BAY-707 in the plasma samples using a validated LC-

MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Data Analysis:

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),

Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2)

using appropriate software.

Conclusion
BAY-707 is a valuable research tool as a potent and selective MTH1 inhibitor. Its well-

characterized chemical and pharmacological properties, along with the detailed experimental

protocols provided in this guide, will aid researchers in further investigating the role of MTH1 in
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various biological processes. While it did not show promise as a direct anticancer agent, its

utility as a chemical probe to study the MTH1 pathway remains significant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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